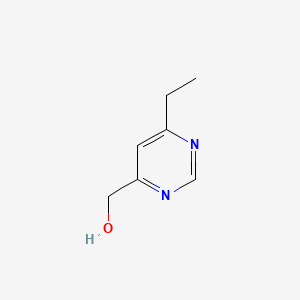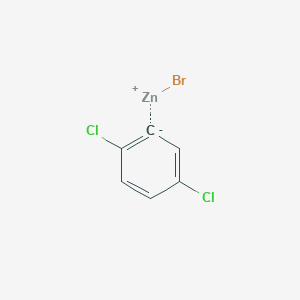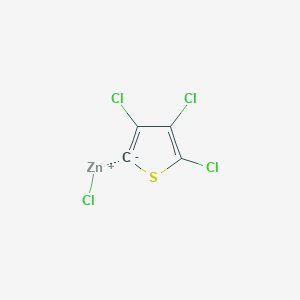
(3,4,5-Trichlorothiophen-2-yl)Zinc chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4,5-Trichlorothiophen-2-yl)zinc chloride, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,4,5-Trichlorothiophen-2-yl)zinc chloride typically involves the reaction of 3,4,5-trichlorothiophene with zinc chloride in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The process involves the formation of a Grignard reagent, which is then treated with zinc chloride to yield the desired organozinc compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(3,4,5-Trichlorothiophen-2-yl)zinc chloride primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or alkenyl compounds . It can also participate in other types of reactions, including:
Oxidation: Under specific conditions, it can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thiophenes with fewer substituents.
Substitution: It can undergo nucleophilic substitution reactions to replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF). The reactions are typically carried out under an inert atmosphere at elevated temperatures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions are biaryl compounds, alkenyl compounds, sulfoxides, sulfones, and substituted thiophenes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(3,4,5-Trichlorothiophen-2-yl)zinc chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (3,4,5-Trichlorothiophen-2-yl)zinc chloride in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organozinc reagent transfers its organic group to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3,4,5-Trichlorophenyl)zinc chloride
- (3,4,5-Trifluorophenyl)zinc chloride
- (3,4,5-Tribromophenyl)zinc chloride
Uniqueness
(3,4,5-Trichlorothiophen-2-yl)zinc chloride is unique due to its thiophene ring, which imparts distinct electronic properties compared to its phenyl counterparts. This makes it particularly useful in the synthesis of conjugated polymers and other advanced materials .
Propriétés
Formule moléculaire |
C4Cl4SZn |
|---|---|
Poids moléculaire |
287.3 g/mol |
Nom IUPAC |
chlorozinc(1+);3,4,5-trichloro-2H-thiophen-2-ide |
InChI |
InChI=1S/C4Cl3S.ClH.Zn/c5-2-1-8-4(7)3(2)6;;/h;1H;/q-1;;+2/p-1 |
Clé InChI |
ZNJLCHUYJSGKBK-UHFFFAOYSA-M |
SMILES canonique |
[C-]1=C(C(=C(S1)Cl)Cl)Cl.Cl[Zn+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


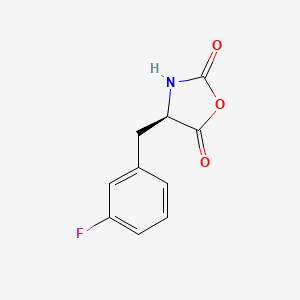
![9-[4-(dipropan-2-ylamino)but-2-yn-1-yl]-9H-fluoren-9-ol](/img/structure/B14893525.png)

![2-[(N-Ethyl-N-butylamino)methyl]phenylZinc bromide](/img/structure/B14893542.png)
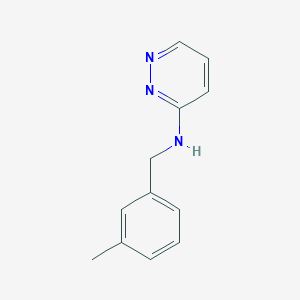
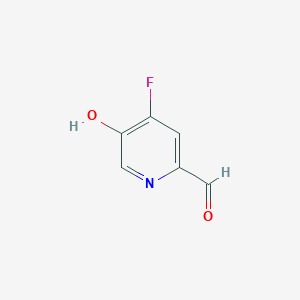

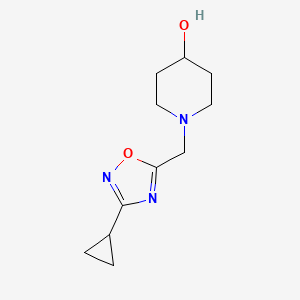
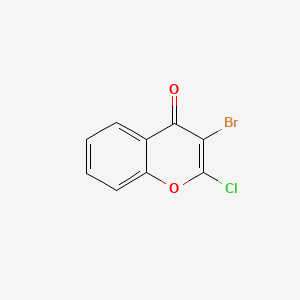
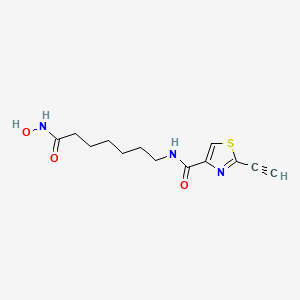

![Methyl 3-[(dimethyl-1,2-oxazol-4-yl)formamido]propanoate](/img/structure/B14893605.png)
